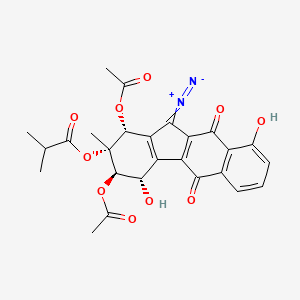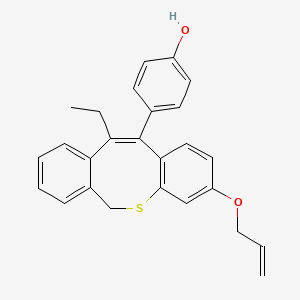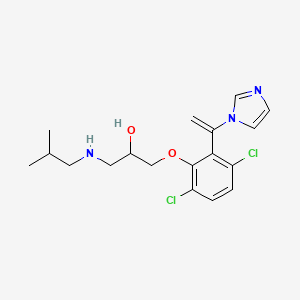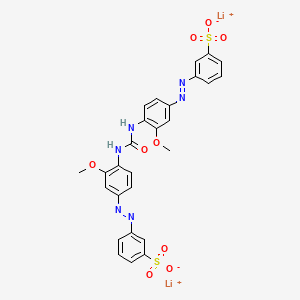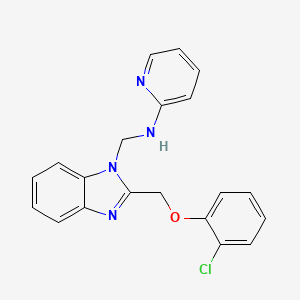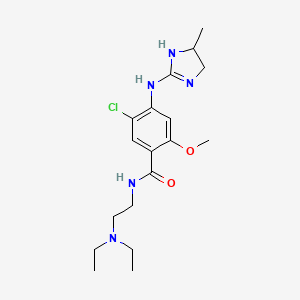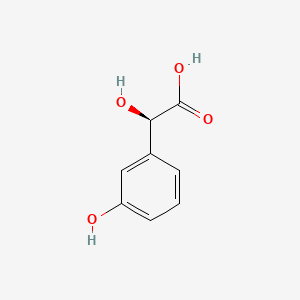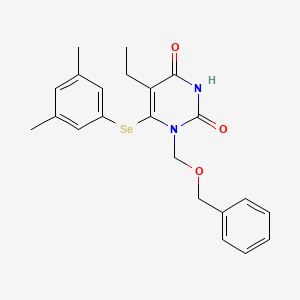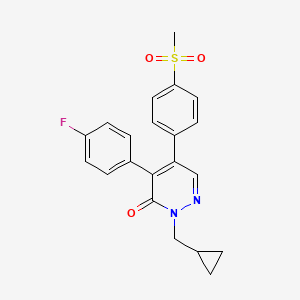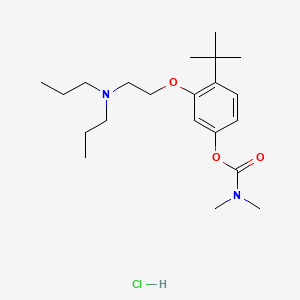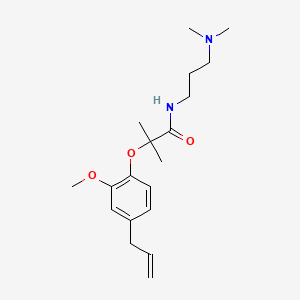
Propionamide, 2-(4-allyl-2-methoxyphenoxy)-N-(3-(dimethylamino)propyl)-2-methyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Propionamide, 2-(4-allyl-2-methoxyphenoxy)-N-(3-(dimethylamino)propyl)-2-methyl- is a synthetic organic compound It is derived from eugenol, which is a major component of clove essential oil
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Propionamide, 2-(4-allyl-2-methoxyphenoxy)-N-(3-(dimethylamino)propyl)-2-methyl- typically involves multiple steps. One common method starts with the extraction of eugenol from clove oil. Eugenol is then subjected to various chemical reactions to introduce the necessary functional groups. For instance, eugenol can be alkylated to form derivatives with different terminal groups such as hydrogen, hydroxyl, ester, chlorine, and carboxylic acid . These derivatives can then be further modified to obtain the desired propionamide compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale extraction of eugenol followed by its chemical modification using established synthetic routes. The reaction conditions, such as temperature, pressure, and the use of catalysts, are optimized to ensure high yield and purity of the final product.
化学反应分析
Types of Reactions
Propionamide, 2-(4-allyl-2-methoxyphenoxy)-N-(3-(dimethylamino)propyl)-2-methyl- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
The reactions typically require specific reagents and conditions. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions may require anhydrous conditions to prevent the decomposition of the reducing agent.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation of the allyl group in the compound may result in the formation of an epoxide or a diol.
科学研究应用
Propionamide, 2-(4-allyl-2-methoxyphenoxy)-N-(3-(dimethylamino)propyl)-2-methyl- has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various organic compounds.
Biology: It has been studied for its potential antimicrobial and antioxidant properties.
Medicine: Research has explored its potential use as an insecticide and its cytotoxic effects on cancer cells.
Industry: It is used in the development of semisynthetic insecticides derived from natural products.
作用机制
The mechanism of action of Propionamide, 2-(4-allyl-2-methoxyphenoxy)-N-(3-(dimethylamino)propyl)-2-methyl- involves its interaction with specific molecular targets. For instance, its antimicrobial activity may be attributed to its ability to disrupt the cell membrane of microorganisms. Its cytotoxic effects on cancer cells may involve the induction of programmed cell death (apoptosis) through the activation of caspase enzymes .
相似化合物的比较
Similar Compounds
4-Allyl-2-methoxyphenol derivatives: These compounds have similar structures and biological activities.
Uniqueness
Propionamide, 2-(4-allyl-2-methoxyphenoxy)-N-(3-(dimethylamino)propyl)-2-methyl- is unique due to its specific functional groups, which confer distinct chemical and biological properties
属性
CAS 编号 |
96062-89-4 |
|---|---|
分子式 |
C19H30N2O3 |
分子量 |
334.5 g/mol |
IUPAC 名称 |
N-[3-(dimethylamino)propyl]-2-(2-methoxy-4-prop-2-enylphenoxy)-2-methylpropanamide |
InChI |
InChI=1S/C19H30N2O3/c1-7-9-15-10-11-16(17(14-15)23-6)24-19(2,3)18(22)20-12-8-13-21(4)5/h7,10-11,14H,1,8-9,12-13H2,2-6H3,(H,20,22) |
InChI 键 |
ASKMDBGIFPVKJJ-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C(=O)NCCCN(C)C)OC1=C(C=C(C=C1)CC=C)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


